molecular formula C32H24F4N4O3 B2375075 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide CAS No. 1796911-69-7

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide

Cat. No.: B2375075
CAS No.: 1796911-69-7
M. Wt: 588.563
InChI Key: NMAATBVYYFXTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-5-(trifluoromethyl)phenyl)amino)formamide is a useful research compound. Its molecular formula is C32H24F4N4O3 and its molecular weight is 588.563. The purity is usually 95%.
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Scientific Research Applications

Vasopressin Receptor Antagonists

A study by Ohkawa et al. (1999) explored the synthesis of a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, including a compound closely related to the specified chemical, which exhibited high affinity for the vasopressin V2 receptor. This compound demonstrated significant diuretic effects when administered orally in rats (Ohkawa et al., 1999).

Potential in Antimicrobial Activity

Hafez et al. (2015) synthesized compounds including a structure similar to the specified chemical. These compounds were tested for their antibacterial and antifungal activities, and some demonstrated potent antimicrobial properties, comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015).

Antiproliferative Effects on Cancer Cells

Research by Kim et al. (2011) involved the synthesis of phenylpyrazolodiazepin-7-ones, which share a similar structure with the specified chemical. These compounds exhibited competitive antiproliferative activities against various cancer cell lines, suggesting potential use in cancer treatment (Kim et al., 2011).

Synthesis of Analogs for Met Kinase Inhibition

Schroeder et al. (2009) synthesized substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, analogous to the chemical . These compounds were identified as potent and selective Met kinase inhibitors, showing promise in cancer treatment (Schroeder et al., 2009).

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24F4N4O3/c1-19-9-5-6-12-24(19)27(41)18-40-26-14-8-7-13-25(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-23-16-21(32(34,35)36)15-22(33)17-23/h2-17,29H,18H2,1H3,(H2,37,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAATBVYYFXTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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